Botryllamide G
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H15Br2NO4 |
|---|---|
Molecular Weight |
469.1 g/mol |
IUPAC Name |
(Z)-N-[(E)-2-(3,5-dibromo-4-hydroxyphenyl)ethenyl]-3-(4-hydroxyphenyl)-2-methoxyprop-2-enamide |
InChI |
InChI=1S/C18H15Br2NO4/c1-25-16(10-11-2-4-13(22)5-3-11)18(24)21-7-6-12-8-14(19)17(23)15(20)9-12/h2-10,22-23H,1H3,(H,21,24)/b7-6+,16-10- |
InChI Key |
DIAAHMADUFVQJZ-OCSBKKPVSA-N |
Isomeric SMILES |
CO/C(=C\C1=CC=C(C=C1)O)/C(=O)N/C=C/C2=CC(=C(C(=C2)Br)O)Br |
Canonical SMILES |
COC(=CC1=CC=C(C=C1)O)C(=O)NC=CC2=CC(=C(C(=C2)Br)O)Br |
Synonyms |
botryllamide G |
Origin of Product |
United States |
Discovery, Isolation, and Chemodiversity of Botryllamide G
Isolation and Source Organisms of Botryllamide G: Colonial Ascidian Genera: Botryllus and Aplidium as Bioproducers
This compound is a member of the botryllamides, a group of brominated tyrosine derivatives. nih.gov These compounds are primarily isolated from colonial ascidians, which are soft-bodied marine invertebrates. nih.govnih.gov Two key genera known for producing botryllamides are Botryllus and Aplidium. semanticscholar.orgresearchgate.net
Specifically, this compound has been isolated from the ascidian Botryllus tyreus. nih.govacs.org Another source for this compound, along with several of its analogs, is the Australian ascidian Aplidium altarium. researchgate.netjapsonline.comgriffith.edu.au The initial discovery of botryllamides came from two species of Botryllus, one from the Philippines and Botryllus schlosseri from the Great Barrier Reef in Australia. mdpi.com Ascidians from the family Polyclinidae have also been a source of various bioactive compounds. ilvo.be
It is important to note that while these ascidians are the source organisms, there is growing evidence that symbiotic microorganisms, such as bacteria from the order Actinomycetales, may be the actual producers of many secondary metabolites found in their hosts. nih.gov
Geographical Origins of this compound Producing Organisms
The geographical locations where this compound-producing organisms have been found are diverse, reflecting the widespread distribution of their host ascidians. Botryllus tyreus, a source of this compound, has been collected in Papua New Guinea. nih.gov The Australian ascidian, Aplidium altarium, which also produces this compound, is found in Australian waters. researchgate.netjapsonline.comgriffith.edu.au
Other botryllamide-producing species have been sourced from various marine environments, including the Philippines and the Great Barrier Reef of Australia. mdpi.com The genus Aplidium is also found in diverse locations, such as the Mediterranean Sea. researchgate.net The global distribution of invasive ascidian species like Botryllus schlosseri further expands the potential geographical range for the discovery of these compounds. researchgate.net
Structural Elucidation Methodologies for this compound
Advanced Spectroscopic Techniques in Dehydrotyrosine Derivative Characterization
The determination of the chemical structure of this compound and other dehydrotyrosine derivatives relies on a combination of advanced spectroscopic techniques. nih.govmdpi.comnih.gov These methods are essential for piecing together the molecular architecture of these complex natural products. youtube.com
Key techniques employed in the structural elucidation of botryllamides include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMBC) NMR experiments are crucial for establishing the connectivity of atoms within the molecule. academicjournals.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the precise molecular formula of the compound. academicjournals.org
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups, such as amides and hydroxyl groups. academicjournals.org
Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to identify the presence of chromophores, which are the parts of the molecule that absorb light. academicjournals.org
Through the careful analysis of data from these spectroscopic methods, scientists have been able to confirm the structure of this compound and its related congeners. researchgate.netgriffith.edu.au
Chemodiversity and Related Botryllamide Congeners (e.g., Botryllamides A-F, H-L)
This compound is part of a larger family of structurally related compounds known as botryllamides. nih.govmdpi.com This chemical diversity arises from variations in the substituents on the aromatic rings and the stereochemistry of the molecule. acs.org To date, several botryllamide congeners have been identified, including Botryllamides A-F and H-L. nih.govsemanticscholar.orgresearchgate.net
The core structure of botryllamides is based on a dehydrotyrosine residue. mdpi.com For instance, Botryllamides A-D are bromotyrosine derivatives isolated from a Botryllus species. researchgate.net Botryllamides K and L were discovered alongside this compound in the Australian ascidian Aplidium altarium. researchgate.netjapsonline.com The structural differences between these congeners, such as the presence or absence of a methyl group, can significantly impact their biological activity. scispace.commdpi.com
The following table provides an overview of some of the known Botryllamide congeners and their source organisms:
| Compound Name | Source Organism(s) |
| Botryllamide A | Botryllus sp., Aplidium altarium |
| Botryllamide B | Botryllus sp., Aplidium altarium |
| Botryllamide C | Botryllus sp., Aplidium altarium |
| Botryllamide D | Botryllus sp. |
| Botryllamide E | Botryllus tyreus |
| Botryllamide F | Botryllus tyreus |
| This compound | Botryllus tyreus, Aplidium altarium |
| Botryllamide H | Botryllus tyreus |
| Botryllamide I | Botryllus tyreus |
| Botryllamide J | Botryllus tyreus |
| Botryllamide K | Aplidium altarium |
| Botryllamide L | Aplidium altarium |
Biological Activities and Pharmacological Relevance of Botryllamide G
Potent Inhibition of ATP-Binding Cassette Sub-family G Member 2 (ABCG2) Transporter Activity by Botryllamide G
This compound is a natural product identified as a potent and selective inhibitor of the ATP-Binding Cassette sub-family G member 2 (ABCG2) transporter, also known as the Breast Cancer Resistance Protein (BCRP). nih.govtandfonline.comnih.gov The ABCG2 transporter is a membrane protein that plays a crucial role in multidrug resistance (MDR) in cancer by actively extruding a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. nih.govnih.gov ABCG2 is also highly expressed in biological barriers, such as the blood-brain barrier, where it limits the penetration of therapeutic agents into sanctuary sites like the central nervous system. nih.govnih.gov
This compound was discovered during a large-scale screening of potential ABCG2 inhibitors. nih.govtandfonline.com Subsequent studies characterized its inhibitory activity, revealing an IC₅₀ (half-maximal inhibitory concentration) value of approximately 6.9 µM for ABCG2. nih.govnih.gov This potency establishes this compound as a significant lead compound for further investigation into overcoming ABCG2-mediated drug resistance. nih.govcancer.gov All botryllamides, including this compound, were found to stimulate ABCG2-mediated ATPase activity, indicating a direct interaction with the transporter protein. nih.gov
The inhibitory effect of this compound on ABCG2 function has been validated through several distinct functional assays that measure the transporter's efflux activity. These assays provide robust evidence of its mechanism of action. nih.gov
Pheophorbide a (PhA) Accumulation Assay : This high-throughput screening assay was initially used to identify the activity of botryllamides. It measures the intracellular accumulation of Pheophorbide a, a fluorescent substrate of ABCG2. In the presence of an inhibitor like this compound, the efflux of PhA is blocked, leading to increased intracellular fluorescence. This compound demonstrated the highest potency among the tested botryllamides in this assay. nih.gov
BODIPY-prazosin Efflux Assay : This flow cytometry-based assay uses another fluorescent ABCG2 substrate, BODIPY-prazosin. Cells overexpressing ABCG2 show lower fluorescence due to active efflux of the dye. The addition of this compound inhibits this efflux, resulting in a significant increase in intracellular fluorescence, confirming its inhibitory activity. nih.gov
[¹²⁵I]-Iodoarylazidoprazosin (IAAP) Photolabeling : To confirm direct interaction with the transporter, a competition assay using the photolabel IAAP was performed. IAAP binds to the drug-binding sites of ABCG2. This compound was shown to compete with IAAP for binding, thereby inhibiting the photolabeling of the ABCG2 protein. nih.gov
ATPase Activity Assay : ABC transporters utilize energy from ATP hydrolysis to pump substrates out of the cell. Many inhibitors can modulate this ATPase activity. All tested botryllamides, including G, were found to stimulate the ATPase activity of ABCG2, which confirms a direct interaction with the transporter and is a characteristic shared by some classes of ABCG2 inhibitors. nih.gov
Hoechst 33342 Accumulation Assay : This is a common assay used to assess ABCG2 function. Hoechst 33342 is a fluorescent dye and an ABCG2 substrate. Inhibition of the transporter's efflux function by a compound results in higher intracellular accumulation of the dye and thus, increased fluorescence. mdpi.com
| Functional Assay | Principle | Observed Effect of this compound |
|---|---|---|
| Pheophorbide a (PhA) Accumulation | Measures accumulation of a fluorescent ABCG2 substrate. Inhibition leads to higher fluorescence. | Potent inhibition of PhA efflux with an IC₅₀ of 6.9 µM. nih.gov |
| BODIPY-prazosin Efflux | Flow cytometry-based assay measuring efflux of a fluorescent ABCG2 substrate. | Confirmed inhibition of ABCG2-mediated efflux. nih.gov |
| [¹²⁵I]IAAP Photolabeling Competition | Measures direct binding to the transporter by competing with a radiolabeled photoprobe. | Demonstrated direct interaction with the ABCG2 protein. nih.gov |
| ATPase Activity Assay | Measures the rate of ATP hydrolysis by ABCG2, which is modulated by substrates and inhibitors. | Stimulated ABCG2-associated ATPase activity, indicating direct interaction. nih.gov |
A critical aspect of a targeted inhibitor is its selectivity for the intended target over other related proteins, which can help minimize off-target effects. This compound has been characterized as a selective inhibitor of ABCG2, showing significantly less activity against other major ABC transporters involved in multidrug resistance, namely P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Multidrug Resistance-associated Protein 1 (MRP1, encoded by the ABCC1 gene). nih.govnih.govnih.gov
Studies comparing its inhibitory effects found that this compound had an IC₅₀ value greater than 50 µM for ABCB1 (P-gp), which is more than seven-fold higher than its IC₅₀ for ABCG2 (6.9 µM). nih.govtandfonline.com Further investigations into the botryllamide family of compounds noted that this compound, along with Botryllamide E, is particularly ABCG2-selective, exhibiting minimal effects on both P-gp and MRP1 at concentrations that potently inhibit ABCG2. nih.gov While some activity against P-gp and MRP1 was observed for other botryllamides at high concentrations (50 µM), this effect was typically lost at lower concentrations, underscoring the general specificity of this class of compounds for ABCG2. nih.gov This selectivity profile makes this compound a valuable tool for specifically studying ABCG2 function and a more promising candidate for therapeutic development aimed at reversing ABCG2-mediated resistance. nih.gov
| ABC Transporter | Gene Name | Common Name | This compound Inhibitory Activity (IC₅₀) | Selectivity Note |
|---|---|---|---|---|
| ABCG2 | ABCG2 | BCRP | 6.9 µM nih.govnih.gov | Potent inhibition. |
| ABCB1 | ABCB1 | P-glycoprotein (P-gp) | > 50 µM nih.govtandfonline.com | Minimal effect, demonstrating high selectivity for ABCG2 over P-gp. nih.gov |
| ABCC1 | ABCC1 | MRP1 | Not specified, but minimal effect observed. nih.gov | Considered ABCG2-selective with minimal impact on MRP1. nih.gov |
Modulation of Multidrug Resistance (MDR) Phenotypes in Cellular Models
The overexpression of ABCG2 is a key mechanism by which cancer cells develop resistance to multiple chemotherapy drugs. By inhibiting ABCG2, this compound can restore the sensitivity of these resistant cells to treatment. nih.gov This has been demonstrated in various cellular models, showcasing its potential to modulate and reverse the multidrug resistance (MDR) phenotype. nih.govnih.gov
A primary therapeutic application for an ABCG2 inhibitor is to act as a chemosensitizer, a compound that, when used in combination with a cytotoxic drug, restores the cancer cells' sensitivity to that drug. nih.gov this compound has proven effective in this role in preclinical studies.
In one key study, this compound was assessed for its ability to sensitize drug-resistant, ABCG2-overexpressing NCI-H460/MX20 cancer cells to mitoxantrone, a known ABCG2 substrate. nih.govnih.gov The results showed that this compound effectively reversed the resistance to mitoxantrone, making the resistant cells susceptible to its cytotoxic effects at concentrations similar to the well-known ABCG2 inhibitor fumitremorgin C (FTC). nih.gov
Furthermore, this compound has been investigated for its ability to enhance the efficacy of lapatinib (B449), a tyrosine kinase inhibitor used in cancer therapy that is a substrate for both ABCG2 and ABCB1. nih.govtandfonline.comnih.gov In mouse models, the co-administration of this compound was studied for its potential to increase lapatinib's concentration in the brain, a site protected by the blood-brain barrier where ABCG2 is highly expressed. nih.gov In mice lacking the Abcb1 transporter, this compound significantly increased the brain exposure to lapatinib, demonstrating its ability to sensitize tissues to the effects of an ABCG2 substrate drug by blocking its efflux. tandfonline.comnih.gov
The use of an MDR inhibitor like this compound in combination with a standard chemotherapeutic agent can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the effects of each agent used alone. mdpi.comnih.gov This synergy arises because the inhibitor blocks the primary resistance mechanism (drug efflux), allowing the chemotherapeutic agent to accumulate within the cancer cell and exert its cytotoxic function more effectively.
The studies involving this compound and lapatinib exemplify this synergistic approach. nih.govnih.gov Cancers of the central nervous system are notoriously difficult to treat due to the blood-brain barrier, which actively removes therapeutic agents via transporters like ABCG2 and ABCB1. nih.gov By combining this compound (to inhibit ABCG2) with tariquidar (B1662512) (an ABCB1 inhibitor) and lapatinib, researchers aimed to achieve a dual blockade of the major efflux pumps. This "triplet therapy" resulted in a significant, albeit brief, increase in lapatinib brain exposure in wild-type mice compared to lapatinib alone. tandfonline.comnih.gov This demonstrates a synergistic strategy designed to overcome resistance at a biological barrier, enhancing the delivery and potential efficacy of the anticancer drug. nih.gov
Enhancement of Drug Delivery Across Biological Barriers
Many potentially effective drugs fail to reach their intended targets within the body due to physiological barriers like the blood-brain barrier (BBB) and the gastrointestinal tract. nih.govnih.govmdpi.com These barriers are fortified with efflux transporters, including ABCG2, which protect tissues by pumping out a wide range of xenobiotics, including therapeutic drugs. nih.govnih.gov this compound's ability to selectively inhibit ABCG2 presents a promising strategy to enhance the delivery of co-administered drugs across these critical barriers. nih.gov
The most significant research in this area has focused on the blood-brain barrier. The BBB's effectiveness in protecting the central nervous system also makes it a major obstacle for treating brain cancers and metastases. nih.govresearchgate.net ABCG2 and ABCB1 are two of the most abundant transporters at the BBB that actively limit the penetration of many anticancer drugs. nih.gov
In vivo studies using mouse models have provided proof-of-principle that this compound can inhibit ABCG2 at the BBB and improve drug delivery. When administered to mice genetically engineered to lack the Abcb1 transporter, this compound significantly increased the brain accumulation of lapatinib, an ABCG2 substrate. nih.govnih.gov This finding directly demonstrates that inhibiting ABCG2 with this compound can enhance the passage of a therapeutic agent into the brain. While the compound's poor aqueous solubility and rapid clearance from plasma presented challenges for sustained in vivo inhibition, the results confirm its potential to modulate biological barriers. nih.gov These findings suggest that with formulation improvements or the development of more stable analogs, this compound could be a valuable component of strategies aimed at delivering therapeutics to the brain and other protected tissues. nih.govtandfonline.com
Facilitation of Drug Transport Across the Blood-Brain Barrier (BBB) in Preclinical Models
This compound, a natural product isolated from the marine ascidian Botryllus tyreus, has demonstrated significant potential in overcoming one of the most formidable challenges in neuropharmacology: the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. This barrier is crucial for protecting the brain from toxins and pathogens but also significantly restricts the passage of therapeutic agents.
A key mechanism limiting drug entry into the brain is the action of ATP-binding cassette (ABC) transporters, which actively pump substrates out of the endothelial cells of the BBB and back into the bloodstream. One such transporter, ABCG2 (also known as breast cancer resistance protein or BCRP), plays a significant role in the efflux of a wide range of therapeutic compounds. This compound has been identified as a potent and selective inhibitor of ABCG2.
In a preclinical study, the efficacy of this compound in enhancing the brain penetration of the anti-cancer drug lapatinib was investigated in mice. Lapatinib is a known substrate for both ABCB1 (P-glycoprotein) and ABCG2 transporters at the BBB. The study utilized wild-type mice and mice genetically deficient in the genes for P-glycoprotein (Mdr1a/Mdr1b-/-), which allowed for the specific assessment of this compound's effect on ABCG2-mediated efflux.
When this compound was administered in combination with lapatinib ("doublet therapy") to mice lacking P-glycoprotein, a significant increase in the brain's exposure to lapatinib was observed. Specifically, the area under the curve (AUC), a measure of total drug exposure over time, for lapatinib in the brain at 8 hours was substantially higher in the group receiving the combination therapy compared to those receiving lapatinib alone. This finding directly demonstrates that this compound's inhibition of ABCG2 leads to increased accumulation of a co-administered drug in the brain.
Interestingly, in wild-type mice that have both ABCB1 and ABCG2 transporters, the combination of this compound and lapatinib did not produce a significant change in brain lapatinib levels. However, when a third agent, tariquidar (a potent ABCB1 inhibitor), was added to the regimen ("triplet therapy"), a transient increase in lapatinib brain exposure was noted within the first hour of administration. This suggests that for drugs that are substrates of multiple efflux transporters, a combination of inhibitors may be necessary to achieve a significant and sustained increase in brain penetration.
Table 1: Effect of this compound on Lapatinib Brain Exposure in Mdr1a/Mdr1b-/- Mice
| Treatment Group | Brain Lapatinib AUC at 8h (h*ng/mL) | P-value |
|---|---|---|
| Lapatinib alone | 2058 | \multirow{2}{*}{0.031} |
| Lapatinib + this compound | 4007 |
Data from a preclinical study in mice lacking P-glycoprotein.
Table 2: Effect of this compound and Tariquidar on Lapatinib Brain Exposure in Wild-Type Mice
| Treatment Group | Brain Lapatinib Exposure at 1h (hpg/mg) | P-value |
|---|---|---|
| Lapatinib alone | 120 | \multirow{2}{}{<0.001} |
| Lapatinib + this compound + Tariquidar | 298 |
Data from a preclinical study in wild-type mice.
Implications for Central Nervous System Drug Delivery Research
The findings from preclinical studies with this compound have significant implications for the future of CNS drug delivery research. The ability to modulate the activity of specific efflux transporters at the BBB opens up new avenues for treating a wide range of neurological disorders.
The research on this compound underscores the potential of using transporter inhibitors to enhance the efficacy of existing drugs that are currently limited by poor brain penetration. Many potentially effective therapeutic agents for conditions such as brain tumors, neurodegenerative diseases, and psychiatric disorders are rendered ineffective because they cannot cross the BBB in sufficient concentrations. By co-administering these drugs with an ABCG2 inhibitor like this compound, it may be possible to achieve therapeutic concentrations within the CNS.
Furthermore, the study highlights the importance of understanding the specific transporters involved in the efflux of a particular drug. The differential effects observed in wild-type versus P-glycoprotein deficient mice demonstrate that a "one-size-fits-all" approach to BBB modulation is unlikely to be successful. Future research will need to focus on identifying the key transporters for specific CNS drug candidates and developing selective inhibitors for those transporters. The selectivity of this compound for ABCG2 over other transporters like P-glycoprotein is a valuable characteristic in this regard, as it may help to minimize off-target effects and drug-drug interactions.
The transient nature of the increased brain exposure seen in the "triplet therapy" arm of the study also points to the need for further research into the pharmacokinetics and pharmacodynamics of transporter inhibitors. Optimizing the dosing and timing of administration of both the therapeutic drug and the inhibitor will be crucial for achieving sustained therapeutic levels in the brain. The study on this compound noted its rapid distribution and relatively short half-life, suggesting that future research could focus on developing analogs with improved pharmacokinetic profiles.
Molecular Mechanisms of Action of Botryllamide G
Interaction Profiles with ABCG2 Transporter
Biochemical studies have confirmed that Botryllamide G directly interacts with the ABCG2 transporter. nih.gov This interaction is the basis for its inhibitory effect on the transporter's efflux function. The nature of this interaction has been probed through competition assays and analysis of the transporter's enzymatic activity.
Evidence suggests that this compound binds at or near the substrate-binding pocket of the ABCG2 transporter. This was determined through competitive photoaffinity labeling experiments using [¹²⁵I]-iodoarylazidoprazosin ([¹²⁵I]IAAP), a prazosin (B1663645) analog that is used to label the drug-binding sites of ABC transporters. nih.gov In the presence of this compound, the photolabeling of ABCG2 with [¹²⁵I]IAAP was significantly reduced, indicating competition for the binding site. nih.gov This suggests that this compound physically occupies a space that overlaps with the IAAP binding domain, which is understood to be the site where substrates bind. nih.gov
Structure-activity relationship (SAR) studies further support a specific binding interaction. Research into synthetic this compound analogs has shown that the 2-methoxy-p-coumaric acid portion of the molecule and the degree of double bond conjugation are critical for its inhibitory activity against ABCG2. nih.gov This implies that a precise molecular orientation within the binding pocket is necessary for its function. nih.gov
While the competitive binding data is robust, the term allosteric modulation refers to the binding of a ligand to a site topographically distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. frontiersin.orgdoi.org The unusual stimulation of ATPase activity by this compound (discussed in 4.1.2) could lead to hypotheses about complex mechanisms of action that may involve inducing conformational changes not typical of simple competitive inhibitors. However, direct evidence for a distinct allosteric binding site for this compound on the ABCG2 transporter has not been established.
| Compound (20 µM) | Remaining [¹²⁵I]IAAP Binding (% of Control) |
|---|---|
| Control | 100% |
| This compound | ~25% |
| FTC (Fumitremorgin C) | ~14% |
This table is based on data reported in scientific literature where this compound significantly reduced IAAP binding, comparable to the known inhibitor FTC. nih.gov
A key aspect of this compound's interaction with ABCG2 is its effect on the transporter's ATPase activity. ABC transporters utilize the energy from ATP hydrolysis to drive substrate efflux. researchgate.net Typically, inhibitors of ABCG2, such as Fumitremorgin C (FTC), inhibit this ATPase activity, while substrates often stimulate it. nih.gov
Intriguingly, this compound, despite being an inhibitor of transport, was found to stimulate the ABCG2-mediated hydrolysis of ATP. nih.gov All tested botryllamides demonstrated this effect, which confirms a direct interaction with the protein. nih.gov While seemingly contradictory, there is precedent for other ABCG2 inhibitors, such as curcumin, also stimulating ATPase activity. nih.govnih.gov This finding does not disqualify this compound as an inhibitor but points to a complex interaction with the transporter's catalytic cycle. nih.gov It suggests that the binding of this compound may uncouple ATP hydrolysis from the complete transport cycle, leading to futile ATP consumption without successful substrate efflux.
| Compound (5 µM) | ATPase Activity (nmol Pi/min/mg protein) | Fold Stimulation over Basal |
|---|---|---|
| Basal | ~20 | 1.0x |
| This compound | ~55 | ~2.75x |
| FTC (10 µM) | < ~10 (Inhibition) | <0.5x |
This table represents typical data from studies showing that this compound stimulates ABCG2 ATPase activity, whereas the inhibitor FTC causes inhibition. nih.gov
Cellular and Subcellular Localization of this compound Effects
The ABCG2 transporter is a transmembrane protein primarily localized to the plasma membrane of cells. nih.govnih.gov Its function is to efflux substrates from the intracellular to the extracellular space. nih.gov Consequently, the effects of this compound as a direct inhibitor of ABCG2 are localized at the cellular and subcellular level to the plasma membrane where the transporter is expressed. nih.gov
ABCG2 is highly expressed in tissues that form protective barriers. nih.govnih.gov This includes:
The blood-brain barrier: Limiting the entry of xenobiotics into the central nervous system. nih.gov
The gastrointestinal tract: Affecting the oral bioavailability of substrate drugs. nih.gov
The placenta: Protecting the fetus from toxins and drugs in the maternal circulation. nih.govnih.gov
Stem cells: Contributing to their unique resistance phenotype. nih.gov
In these contexts, the action of this compound is specifically at the apical membrane of epithelial cells, preventing the efflux of ABCG2 substrates and thereby increasing their intracellular or tissue-level concentrations. nih.gov
Downstream Cellular Consequences of ABCG2 Inhibition by this compound
The primary downstream cellular consequence of ABCG2 inhibition by this compound is the functional blockade of the transporter's efflux pump activity. This leads to the increased intracellular accumulation of compounds that are substrates of ABCG2. nih.gov This has been demonstrated in several experimental systems.
One of the most significant consequences is the reversal of multidrug resistance (MDR) in cancer cells that overexpress ABCG2. nih.gov By inhibiting ABCG2, this compound can restore the sensitivity of resistant cancer cells to chemotherapeutic agents. For example, in ABCG2-overexpressing NCI-H460/MX20 cells, this compound was shown to reverse resistance to the cytotoxic substrate mitoxantrone, making the cells susceptible to the drug's effects at concentrations that were previously non-toxic. nih.govnih.gov
The inhibitory effect has also been quantified using fluorescent substrates. This compound was originally discovered in a high-throughput screen for its ability to block the efflux of the fluorescent substrate pheophorbide a (PhA), with an IC₅₀ value of 6.9 µM. nih.gov Further studies confirmed its ability to inhibit the transport of another fluorescent substrate, BODIPY-prazosin, in ABCG2-transfected HEK293 cells. nih.govresearchgate.netnih.gov In vivo, the inhibition of ABCG2 by this compound has been shown to increase the brain exposure of lapatinib (B449), an anticancer drug that is an ABCG2 substrate. tandfonline.comnih.govnih.gov
| ABCG2 Substrate | Experimental System | Observed Consequence | Reference |
|---|---|---|---|
| Mitoxantrone | ABCG2-overexpressing cancer cells (NCI-H460/MX20) | Reversal of drug resistance; increased cell killing | nih.gov |
| Pheophorbide a (PhA) | ABCG2-overexpressing cells | Increased intracellular accumulation (IC₅₀ = 6.9 µM) | nih.gov |
| BODIPY-prazosin | ABCG2-transfected HEK293 cells | Increased intracellular fluorescence | nih.gov |
| Lapatinib | Mouse models | Increased brain concentration | tandfonline.com |
Chemical Synthesis and Synthetic Analogs of Botryllamide G
Total Synthesis Methodologies for Botryllamide G and Core Structures
The total synthesis of this compound has been accomplished, confirming its structure and providing a means to produce the compound in the laboratory. nih.govmdpi.com Synthetic strategies have often focused on building the molecule in a modular fashion, allowing for the synthesis of not only this compound but also other members of the botryllamide family and their analogs. nih.govresearchgate.net
A common strategy for the synthesis of botryllamides involves a modular approach where key fragments of the molecule are synthesized separately and then coupled together. nih.govresearchgate.net For instance, the synthesis of this compound has been achieved by coupling a bis-brominated octopamine (B1677172) derivative with a protected 2-methoxy-p-coumaric acid fragment. nih.gov
A key step in some synthetic routes is the formation of an ester linkage, which can be achieved under various reaction conditions. The Mitsunobu reaction, a versatile method for converting an alcohol to a variety of functional groups, including esters, with inversion of stereochemistry, represents a powerful tool in such syntheses. nih.govd-nb.info This reaction typically involves an alcohol, a nucleophile (like a carboxylic acid), a phosphine (B1218219) (e.g., triphenylphosphine), and an azodicarboxylate (e.g., diethyl azodicarboxylate or diisopropyl azodicarboxylate). nih.govtcichemicals.com While direct application of the Mitsunobu reaction in the final coupling stages of reported this compound syntheses is not explicitly detailed in the provided results, its principles are relevant to the dehydrative coupling reactions that form the core structure. For example, the condensation of octopamine with 2-methoxy-p-coumaric acid to form an amide bond, followed by dehydration to create the enamine amide functionality, is a critical sequence. nih.gov
Other significant reactions include the formation of the enamide moiety, which has been explored through methods like ruthenium-catalyzed hydroamidation of alkynes, offering a stereoselective route to this key structural feature. researchgate.netthieme-connect.com
To improve the efficiency of the synthesis, optimization of reaction conditions is crucial. This can involve adjusting parameters such as temperature, reaction time, and the stoichiometry of reagents. For instance, in related synthetic steps, controlling the temperature during esterification or using a specific molar percentage of a catalyst like diisopropyl azodicarboxylate (DIAD) in a Mitsunobu reaction can enhance the yield. Purification techniques, such as preparative High-Performance Liquid Chromatography (HPLC), are often employed to isolate the final product in high purity. The development of concise and convergent synthetic strategies is also a key aspect of scalability, aiming to produce gram-scale quantities of the target compound. researchgate.net
Structure Activity Relationship Sar Investigations of Botryllamide G Derivatives
Identification of Essential Pharmacophoric Elements for ABCG2 Inhibition
Through the synthesis and biological evaluation of a series of Botryllamide G analogs, researchers have pinpointed the critical pharmacophoric elements necessary for potent ABCG2 inhibition. nih.govmdpi.com These studies have systematically explored the contribution of different structural motifs within the botryllamide scaffold.
Role of the 2-Methoxy-p-coumaric Acid Moiety
The 2-methoxy-p-coumaric acid portion (C1–C9) of the botryllamide structure has been identified as a cornerstone of its ABCG2 inhibitory activity. nih.govmdpi.com Synthetic analogs where this moiety is altered or absent exhibit a significant loss of potency. For instance, the desmethoxy analog of Botryllamide F was found to be inactive at concentrations up to 100 μM, underscoring the necessity of the methoxy (B1213986) group at the C2 position for activity. nih.gov This suggests that the 2-methoxy-p-coumaric acid segment is intimately involved in the binding interaction with the ABCG2 protein. nih.gov Further studies have indicated that the C10-C17 half-styrene part of the molecule may act as an anchor, while the 2-methoxy-p-coumaric acid portion is the primary driver of the inhibitory effect. nih.gov
Significance of Conjugated Double Bonds (Δ2,3) for Activity
The degree of conjugation within the linker connecting the two aryl rings of the botryllamide structure plays a pivotal role in its ABCG2 inhibitory capacity. nih.govmdpi.com SAR studies involving the synthesis of analogs with varying degrees of saturation in the linker have provided clear evidence for this. Specifically, the maintenance of the Δ2,3 double bond is essential for inhibiting ABCG2. nih.gov Analogs such as 2,3-dihydro botryllamide F and 2,3,10,11-tetrahydro botryllamide F, where this double bond is saturated, show a dramatic reduction in activity. nih.gov In contrast, the saturation of the Δ10,11 double bond in 10,11-dihydro botryllamide F has a less pronounced effect, indicating that extended conjugation through the C10 to C17 region is not a strict requirement for activity. nih.govmdpi.com This highlights the critical importance of the conjugation within the 2-methoxy-p-coumaric acid moiety for maintaining the optimal conformation for binding to ABCG2.
Influence of Aryl Substituents on Potency and Selectivity
Investigations into substitutions on the C4–C9 aryl ring have shown that the binding pocket on the ABCG2 protein is large enough to accommodate additional functionalities. nih.gov For example, a 6,7-dihydroxyl derivative and a 6,8-dibromo derivative retained inhibitory activity. nih.gov However, there is a limit to the size of the substituent that can be tolerated, as an O-benzyl group at this position resulted in a loss of activity, likely due to steric hindrance preventing proper binding. nih.gov
Comparative SAR Analysis Across the Botryllamide Family
When comparing the structure-activity relationships across the family of naturally occurring botryllamides, a variable range of potencies against ABCG2 is observed despite only modest structural differences. nih.gov For example, this compound is the most potent inhibitor in the series, with an IC₅₀ value of 6.9 μM in a pheophorbide A efflux assay. nih.govuni-regensburg.de In contrast, Botryllamide A is significantly less potent against ABCG2, with an IC₅₀ of 33 μM. nih.gov This difference in potency and selectivity is attributed to subtle structural variations, such as the O-methylation pattern on the aryl rings. nih.gov The synthesis of various analogs has been instrumental in deconvoluting these relationships, which were not apparent from studying the natural products alone. nih.gov
The following table summarizes the ABCG2 inhibitory activity of selected botryllamide analogs:
| Compound | Modification | ABCG2 IC₅₀ (µM) |
| Botryllamide F | Core structure | 10.2 |
| This compound | Most potent natural analog | 6.9 |
| 2,3-dihydro botryllamide F | Saturation of Δ2,3 double bond | >100 |
| 10,11-dihydro botryllamide F | Saturation of Δ10,11 double bond | 21 |
| 2,3,10,11-tetrahydro botryllamide F | Saturation of both double bonds | >100 |
| Desmethoxy analog of Botryllamide F | Removal of C2-methoxy group | >100 |
Data compiled from multiple sources. nih.govuni-regensburg.de
Advanced Methodologies for Botryllamide G Research
In Vitro Assay Development for ABCG2 Inhibition Assessment
To determine the potency and specificity of Botryllamide G as an inhibitor of the ATP-binding cassette (ABC) transporter G2 (ABCG2), a variety of in vitro assays have been developed and employed. These assays confirm the compound's activity by measuring its ability to block the transporter's efflux function, interact directly with the protein, and reverse drug resistance in cancer cells.
Cell-Based Efflux Assays A primary method for assessing ABCG2 inhibition involves cell-based assays that measure the accumulation of a fluorescent substrate inside cells engineered to overexpress the transporter. nih.gov Human Embryonic Kidney (HEK293) cells transfected with ABCG2 are commonly used. nih.govacs.orgmdpi.com
BODIPY-Prazosin Efflux Assay : This flow cytometry-based assay uses BODIPY-prazosin, a fluorescent substrate of ABCG2. In the absence of an inhibitor, ABCG2-expressing cells actively pump out the substrate, resulting in low intracellular fluorescence. When an effective inhibitor like this compound is present, the efflux is blocked, leading to a measurable increase in intracellular fluorescence. nih.govacs.org
Pheophorbide a (PhA) Efflux Assay : A high-throughput screening assay was developed using PhA, another fluorescent ABCG2 substrate. acs.orgamanote.com This assay allows for the rapid testing of many compounds and was instrumental in the initial identification of botryllamides from natural product libraries. acs.org
Mitoxantrone Resistance Reversal Assay : This assay assesses the ability of an inhibitor to restore the cytotoxicity of an anticancer drug that is an ABCG2 substrate. For instance, ABCG2-overexpressing cancer cells, such as NCI-H460/MX20, are resistant to the cytotoxic effects of mitoxantrone. nih.govmdpi.com The addition of this compound inhibits the efflux of mitoxantrone, making the resistant cells susceptible to its cytotoxic effects, which can be quantified using cell viability tests like the XTT assay. nih.govgoogle.com
The following table summarizes the inhibitory activity of this compound and related compounds in two different cell-based assays.
| Compound | PhA Assay IC₅₀ (µM) nih.gov | BODIPY-Prazosin Assay (% of FTC Control) nih.gov |
| This compound | 6.9 ± 0.5 | 123.7 ± 1.7 |
| Botryllamide A | 10.3 ± 0.6 | 89.7 ± 12.4 |
| Botryllamide B | 11.2 ± 0.6 | 84.3 ± 2.9 |
| Botryllamide D | 16.4 ± 2.3 | 63.5 ± 7.4 |
| Botryllamide F | 16.7 ± 0.8 | 81.0 ± 3.8 |
| Fumitremorgin C (FTC) | 0.79 ± 0.01 | 100 |
Biochemical Assays To confirm a direct interaction with the ABCG2 protein, biochemical assays are utilized.
[¹²⁵I]-Iodoarylazidoprazosin (IAAP) Photoaffinity Labeling : IAAP is a photo-reactive analog of a prazosin (B1663645) that binds to the drug-binding sites of ABCG2. nih.gov In this competitive assay, membrane preparations from ABCG2-overexpressing cells are incubated with [¹²⁵I]-IAAP in the presence or absence of a test compound. nih.govacs.org A successful inhibitor like this compound competes with IAAP for binding, resulting in reduced radiolabeling of the ABCG2 protein. nih.govnih.gov
ATPase Activity Assay : ABC transporters use energy from ATP hydrolysis to pump substrates out of cells. amanote.com The effect of a compound on the ATPase activity of ABCG2 can indicate a direct interaction. Many ABCG2 inhibitors block ATPase activity; however, this compound and its active analogs were found to stimulate ABCG2-mediated ATP hydrolysis, a phenomenon also observed with other inhibitors and substrates, which confirms direct interaction with the transporter. nih.govacs.org
In Vivo Models for Evaluating this compound's Pharmacological Effects
Evaluating the therapeutic potential of this compound requires transitioning from in vitro assays to in vivo models to assess its pharmacological effects in a complex biological system. minervaimaging.com Animal models are crucial for studying how this compound can enhance the delivery of other drugs to sanctuary sites like the brain, which are protected by efflux transporters at the blood-brain barrier. nih.govnih.govresearchgate.net
Drug Delivery Enhancement Studies in Mouse Models A key study investigated whether this compound could improve the brain penetration of lapatinib (B449), an anti-cancer drug that is a substrate for both ABCG2 and ABCB1 (P-glycoprotein), two major efflux transporters at the blood-brain barrier. nih.govnih.gov
Experimental Models : The study utilized both wild-type mice and transgenic Mdr1a/Mdr1b (-/-) knockout mice. These knockout mice lack the P-glycoprotein transporter (ABCB1), allowing researchers to isolate and study the specific effect of ABCG2 inhibition by this compound. nih.govresearchgate.net
Treatment Regimens :
"Doublet therapy" : Mdr1a/Mdr1b (-/-) mice were treated with lapatinib and this compound. nih.govresearchgate.net
"Triplet therapy" : Wild-type mice were treated with lapatinib, this compound, and tariquidar (B1662512) (an inhibitor of ABCB1). nih.govresearchgate.netacs.org
Pharmacological Findings : The study found that this compound has biphasic elimination with a rapid initial distribution and a terminal half-life of 4.6 hours. nih.govresearchgate.net In the Mdr1a/Mdr1b (-/-) mice, the co-administration of this compound with lapatinib led to a significant increase in the brain's exposure to lapatinib. nih.gov This result demonstrated that this compound is effective at inhibiting ABCG2 in vivo, thereby enhancing the delivery of a co-administered drug to the brain. nih.govresearchgate.net The effect in wild-type mice receiving triplet therapy was more modest and short-lived. nih.govresearchgate.net These findings validate this compound as a tool for modulating ABCG2 in vivo but also suggest that analogs with improved pharmacokinetic properties are needed for sustained clinical effect. nih.govresearchgate.net
The table below highlights the key results from the in vivo study.
| Animal Model | Treatment Group | Key Finding | Reference |
| Mdr1a/Mdr1b (-/-) Mice | Lapatinib + this compound | Significant increase in brain lapatinib AUC at 8h (4007 hng/mL vs 2058 hng/mL for lapatinib alone). | nih.gov |
| Wild-type Mice | Lapatinib + this compound + Tariquidar | Increased brain lapatinib exposure at 1 hour, but not sustained over 24 hours. | nih.govresearchgate.net |
Spectroscopic and Chromatographic Techniques for Compound Analysis and Purity Assessment of Synthesized Analogs
The isolation of botryllamides from natural sources and the chemical synthesis of analogs like this compound necessitate the use of advanced analytical techniques to confirm their structure and assess their purity. nih.govamanote.com These methods are fundamental to building reliable structure-activity relationships (SAR) for the development of more potent and selective ABCG2 inhibitors. amanote.comuni-regensburg.de
Chromatographic Techniques Chromatography is used to separate the components of a mixture for purification and analysis. mdpi.com
High-Performance Liquid Chromatography (HPLC) : This is a cornerstone technique for both the purification and purity assessment of this compound and its analogs. google.com Reverse-phase columns (e.g., C18) are commonly used in the fractionation of natural product extracts and to purify synthetically produced compounds. nih.gov HPLC is also used to confirm the purity of the final compound, which is often required to be at least 95% for biological testing. nih.gov
Thin-Layer Chromatography (TLC) : TLC is a rapid and cost-effective method used to monitor the progress of chemical reactions and for the initial assessment of fraction purity during isolation procedures. google.com
Spectroscopic Techniques Spectroscopy is employed to elucidate the detailed chemical structure of a molecule. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful methods for unambiguous structure determination. google.com For the botryllamide family, NMR is critical for assigning the stereochemistry of double bonds, such as the E/Z geometry, which can be crucial for biological activity. nih.gov For example, analysis of the ¹³C chemical shift of specific carbon atoms was used to confirm the geometry of double bonds in botryllamide analogs. nih.gov
Mass Spectrometry (MS) : Often coupled with HPLC (HPLC-MS), this technique is used to determine the molecular weight of a compound, which helps to confirm its identity. uni-frankfurt.de
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within the molecule, providing additional structural confirmation. google.comuni-frankfurt.de
These combined techniques ensure that the compounds being tested in biological assays are structurally correct and free from significant impurities, which is essential for the accurate interpretation of research findings. google.com
Broader Scientific Implications and Future Research Directions
Ecological Role of Botryllamide G in Marine Ecosystems (e.g., chemical defense, secondary metabolism)
This compound is a secondary metabolite produced by marine ascidians, such as those from the genus Botryllus. ilvo.benih.govresearchgate.net In marine ecosystems, secondary metabolites are crucial for the survival and adaptation of the producing organisms. nih.gov While direct studies on the specific ecological role of this compound are not extensively detailed in the available literature, its function can be inferred from the broader understanding of secondary metabolism in marine invertebrates.
Marine organisms, particularly sessile ones like ascidians, produce a vast array of chemical compounds that are not essential for primary metabolic processes but play a significant role in mediating ecological interactions. semanticscholar.orgnih.govfrontiersin.orgmdpi.com These compounds are often involved in chemical defense mechanisms against predators, pathogens, and competitors. The production of complex molecules like this compound is a key adaptive strategy for these organisms. researchgate.netnih.gov The presence of such bioactive compounds can deter predation and prevent fouling by other marine organisms. semanticscholar.org
The biosynthesis of secondary metabolites is influenced by various environmental factors and developmental stages of the organism. nih.gov In ascidians, these compounds are often found to be produced by symbiotic microorganisms, highlighting a complex interplay between the host and its microbial partners. ilvo.be The diversity of secondary metabolites within a single organism or population can be extensive, providing a versatile chemical defense system. mdpi.com Therefore, it is highly probable that this compound contributes to the chemical defense arsenal (B13267) of its producing ascidian, enhancing its survival and reproductive success in the competitive marine environment.
Future research in this area could focus on directly investigating the deterrent effects of this compound on common marine predators and fouling organisms. Furthermore, exploring the biosynthetic pathways of this compound, including the potential involvement of symbiotic microbes, would provide deeper insights into its ecological significance and production. ilvo.be
Potential for this compound as a Research Tool in ABC Transporter Biology
This compound has emerged as a valuable research tool for investigating the biology of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as Breast Cancer Resistance Protein or BCRP). nih.govnih.govacs.org ABC transporters are a large family of membrane proteins that utilize the energy from ATP hydrolysis to transport a wide variety of substrates across cellular membranes. genomembrane.comnih.gov Their activity can significantly impact the absorption, distribution, metabolism, and excretion (ADME) of drugs. genomembrane.com
The significance of this compound as a research tool stems from its potent and selective inhibition of ABCG2. nih.govnih.gov ABCG2 is a key transporter implicated in multidrug resistance (MDR) in cancer cells and plays a protective role at physiological barriers like the blood-brain barrier. nih.govnih.govthno.org The lack of potent and specific inhibitors for ABCG2 has historically hindered the detailed study of its function. nih.govacs.org
This compound's utility in this context is multifaceted:
Probing ABCG2 Function: By selectively blocking ABCG2-mediated transport, this compound allows researchers to elucidate the specific roles of this transporter in various physiological and pathological processes. nih.gov It can be used in cellular assays to determine whether a particular drug is a substrate of ABCG2. nih.govacs.org
Studying Drug Resistance Mechanisms: Researchers can use this compound to study the contribution of ABCG2 to multidrug resistance in cancer cell lines. By reversing ABCG2-mediated efflux of chemotherapeutic agents, it helps in understanding the extent to which this transporter contributes to drug resistance. nih.gov
Investigating the Blood-Brain Barrier: The blood-brain barrier expresses high levels of ABC transporters, including ABCG2, which limits the penetration of many drugs into the central nervous system. nih.govthno.org this compound has been used in preclinical models to investigate the impact of ABCG2 inhibition on the brain accumulation of co-administered drugs. nih.govnih.govresearchgate.net
The availability of this compound provides a chemical probe to dissect the intricate functions of ABCG2, paving the way for a better understanding of its role in both normal physiology and disease states. nih.gov
Future Prospects for this compound and its Analogs in Overcoming Drug Resistance
The overexpression of ABC transporters, such as ABCG2, is a major mechanism by which cancer cells develop resistance to a wide range of chemotherapeutic drugs, a phenomenon known as multidrug resistance (MDR). mdpi.comnih.gov this compound and its future analogs hold considerable promise as agents to overcome this resistance. nih.gov
By inhibiting the efflux pump function of ABCG2, this compound can increase the intracellular concentration of anticancer drugs in resistant cancer cells, thereby restoring their sensitivity to treatment. nih.gov This has been demonstrated in preclinical studies where this compound sensitized ABCG2-overexpressing cancer cells to the cytotoxic effects of mitoxantrone, a known ABCG2 substrate. nih.gov
The potential clinical applications of this compound and its derivatives extend to improving the oral bioavailability and central nervous system penetration of anticancer drugs that are substrates of ABCG2. nih.govnih.gov For instance, co-administration of an ABCG2 inhibitor could enhance the therapeutic efficacy of drugs that are otherwise poorly absorbed or unable to cross the blood-brain barrier in sufficient concentrations. nih.govthno.orgresearchgate.net A study showed that this compound could significantly increase the brain concentration of lapatinib (B449), an anticancer drug. nih.govnih.govresearchgate.net
Future research will likely focus on developing analogs of this compound with improved pharmacokinetic properties and enhanced potency and specificity. nih.govresearchgate.net The goal is to create derivatives that are non-toxic at therapeutic concentrations and can be effectively used in combination with existing chemotherapy regimens to combat drug resistance and improve patient outcomes. nih.gov The development of dual inhibitors that can target both ABCG2 and other key ABC transporters like P-glycoprotein (ABCB1) is also an active area of investigation. nih.gov
Challenges and Opportunities in Developing Next-Generation this compound Derivatives with Optimized Biological Profiles
While this compound is a promising lead compound, several challenges need to be addressed to develop next-generation derivatives with optimized biological profiles for clinical applications.
Challenges:
Synthesis and Structural Complexity: The total synthesis of this compound and its analogs can be complex and require multiple steps, which can be a hurdle for large-scale production. nih.govnih.gov
Pharmacokinetics: this compound itself has shown rapid elimination in preclinical models, which may limit its in vivo efficacy. nih.govresearchgate.net Improving the pharmacokinetic profile, including solubility and half-life, is a critical challenge. researchgate.net
Specificity: While this compound is relatively specific for ABCG2, some of its related compounds, like Botryllamide A and C, also show some activity against other transporters like P-glycoprotein (P-gp) and MRP1. nih.govmdpi.com Fine-tuning the structure to achieve even greater specificity or, conversely, to develop broad-spectrum inhibitors, is a key consideration. nih.gov
Toxicity: Although the active botryllamides have demonstrated relatively low cytotoxicity at effective concentrations, further reduction in toxicity is a desirable goal for any clinically developed derivative. nih.gov
Opportunities:
Structure-Activity Relationship (SAR) Studies: Synthetic efforts have already provided valuable insights into the structure-activity relationships of the botryllamide scaffold. mdpi.comnih.govnih.gov Studies have shown that the 2-methoxy-p-coumaric acid portion and the degree of double bond conjugation are crucial for ABCG2 inhibition. nih.govnih.gov However, variations in the substituents on the two aryl rings did not appear to significantly impact potency. nih.govnih.gov This knowledge provides a roadmap for designing new analogs with enhanced activity.
Analogue Development: The synthesis of a series of structural variants allows for the systematic exploration of how modifications to the core structure affect potency, specificity, and pharmacokinetic properties. nih.govnih.gov This can lead to the identification of derivatives with superior biological profiles. nih.gov
Computational Modeling: In silico approaches, such as homology modeling and molecular docking, can be employed to better understand the binding interactions between botryllamides and the ABCG2 transporter. mdpi.com This can guide the rational design of new derivatives with improved affinity and specificity.
Addressing Clinical Needs: The persistent challenge of multidrug resistance in cancer therapy creates a significant clinical need for effective ABC transporter inhibitors. longdom.org This provides a strong impetus for the continued development of this compound derivatives as potential chemosensitizers and enhancers of drug delivery. mdpi.com
The development of next-generation this compound derivatives represents a promising avenue in the fight against drug resistance. Overcoming the existing challenges through continued synthetic efforts, SAR studies, and computational design will be crucial for translating the potential of this marine natural product into tangible clinical benefits.
Q & A
What structural features of Botryllamide G are critical for its activity as an ABCG2 inhibitor?
Level : Basic
Methodological Answer :
this compound’s inhibitory activity against ABCG2 is primarily attributed to its 2-methoxy-p-coumaric acid moiety and the conjugated Δ2,3 double bond within this group. Synthetic studies comparing analogs revealed that modifications to the C10–C17 semi-styryl group or aromatic substituents did not significantly alter potency, suggesting the Δ2,3 conjugation is essential for binding . Researchers should prioritize preserving this core structure when designing analogs. Structural validation via NMR and mass spectrometry is critical to confirm integrity during synthesis .
How should researchers design experiments to assess this compound’s inhibitory effects on ABCG2?
Level : Basic
Methodological Answer :
Key steps include:
- In vitro assays : Use ABCG2-overexpressing cell lines (e.g., MCF-7/FLV1000) with fluorescent substrates like mitoxantrone. Measure intracellular accumulation via flow cytometry .
- Competitive inhibition : Co-administer this compound with known ABCG2 substrates (e.g., topotecan) to quantify IC₅₀ values.
- Control compounds : Include Ko143 (a standard ABCG2 inhibitor) and structurally related inactive analogs (e.g., Δ2,3-saturated derivatives) to validate specificity .
- ATPase activity assays : Monitor stimulation of ABCG2 ATP hydrolysis to confirm direct interaction .
What advanced strategies can resolve contradictions in structure-activity relationship (SAR) data for this compound analogs?
Level : Advanced
Methodological Answer :
Contradictions, such as minimal impact of aromatic substituents on potency, may arise from:
- Protein plasticity : ABCG2’s large, flexible binding pocket may accommodate diverse substituents without altering affinity .
- Redundant binding interactions : The Δ2,3 double bond and methoxy group might dominate binding, overshadowing peripheral modifications.
To address this:- Conduct molecular docking studies to map interactions between analogs and ABCG2’s transmembrane domains.
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and identify non-covalent interactions .
- Compare analog activities across multiple ABCG2 mutants to pinpoint critical residues .
How can researchers optimize synthetic routes for this compound to improve scalability?
Level : Advanced
Methodological Answer :
The established synthesis involves:
- Modular coupling : Fragment condensation of the 2-methoxy-p-coumaric acid and semi-styryl moieties under Mitsunobu conditions .
- Purification : Use preparative HPLC with C18 columns to isolate isomers and ensure >95% purity.
- Yield enhancement : Optimize reaction temperature (e.g., 0°C for esterification) and catalyst loading (e.g., 10 mol% DIAD for Mitsunobu) .
Document all steps rigorously, including solvent ratios and spectral data, to enable replication .
What computational methods are recommended to integrate with SAR studies for this compound?
Level : Advanced
Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ABCG2-Botryllamide G complexes to predict binding stability and conformational changes over 100-ns trajectories .
- Free energy perturbation (FEP) : Calculate relative binding affinities for analogs with subtle structural differences.
- Pharmacophore modeling : Identify essential electronic and steric features using software like Schrödinger’s Phase .
Cross-validate computational predictions with experimental IC₅₀ and ATPase data to refine models .
How should researchers address reproducibility challenges in preclinical studies of this compound?
Level : Advanced
Methodological Answer :
- Standardize assays : Use identical cell lines, substrate concentrations, and incubation times across labs.
- Batch consistency : Characterize each synthetic batch via HPLC and NMR to confirm structural fidelity .
- Data transparency : Publish full experimental details (e.g., buffer compositions, instrument settings) in supplementary materials .
- Collaborative validation : Partner with independent labs to replicate key findings, focusing on IC₅₀ and cytotoxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
